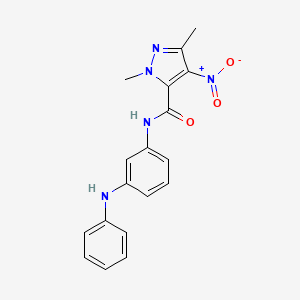![molecular formula C21H14BrF3N4O B14930034 N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)
N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrazoles, and pyrimidines. The reaction conditions may involve:
Heating: To facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Catalysts: Such as palladium or copper catalysts to promote coupling reactions.
Solvents: Common solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process may include:
Optimization of reaction conditions: To maximize efficiency and minimize by-products.
Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of carboxylic acids.
Reduction: May result in the formation of amines.
Substitution: Can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(4-chloro-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C21H14BrF3N4O |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H14BrF3N4O/c1-11-2-4-12(5-3-11)17-9-18(19(24)25)29-20(27-17)14(10-26-29)21(30)28-16-7-6-13(22)8-15(16)23/h2-10,19H,1H3,(H,28,30) |
Clave InChI |
LIRYBSZAEGRCCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930001.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)
![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

![3-cyclopropyl-6-(2-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930047.png)
